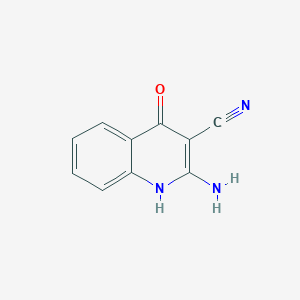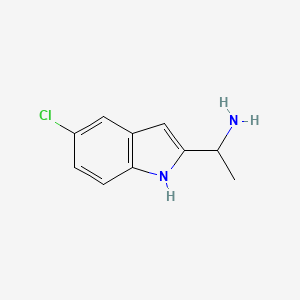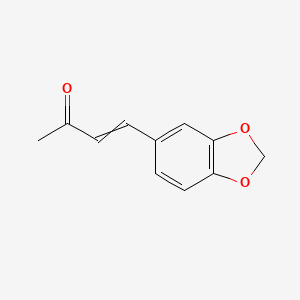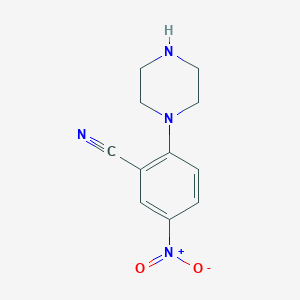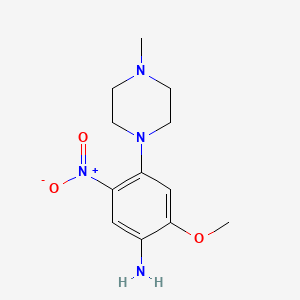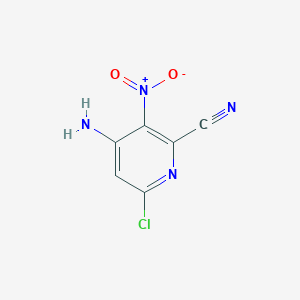
4-Amino-6-chloro-3-nitropyridine-2-carbonitrile
Overview
Description
4-Amino-6-chloro-3-nitropyridine-2-carbonitrile is a heterocyclic compound that contains a pyridine ring substituted with amino, chloro, nitro, and nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-chloro-3-nitropyridine-2-carbonitrile typically involves multi-step reactions starting from commercially available pyridine derivativesThe nitrile group can be introduced via cyanation reactions using reagents such as sodium cyanide or potassium cyanide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-chloro-3-nitropyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon or Raney nickel as catalysts.
Reduction: Sodium borohydride, zinc, or iron in the presence of acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different applications .
Scientific Research Applications
4-Amino-6-chloro-3-nitropyridine-2-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: The compound is investigated for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Amino-6-chloro-3-nitropyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The exact mechanism may vary based on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-nitropyridine: A precursor in the synthesis of 4-Amino-6-chloro-3-nitropyridine-2-carbonitrile.
4-Amino-2,6-dichloropyridine: Another pyridine derivative with similar functional groups.
3-Cyanopyridine: Contains a nitrile group similar to this compound
Uniqueness
The presence of both electron-withdrawing (nitro, chloro, nitrile) and electron-donating (amino) groups allows for versatile chemical transformations and interactions with biological targets .
Properties
Molecular Formula |
C6H3ClN4O2 |
|---|---|
Molecular Weight |
198.57 g/mol |
IUPAC Name |
4-amino-6-chloro-3-nitropyridine-2-carbonitrile |
InChI |
InChI=1S/C6H3ClN4O2/c7-5-1-3(9)6(11(12)13)4(2-8)10-5/h1H,(H2,9,10) |
InChI Key |
KAYQVFYDILZZJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)C#N)[N+](=O)[O-])N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
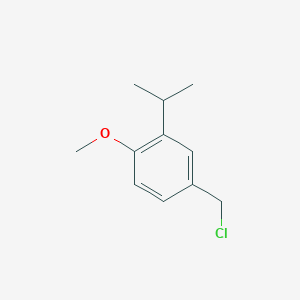
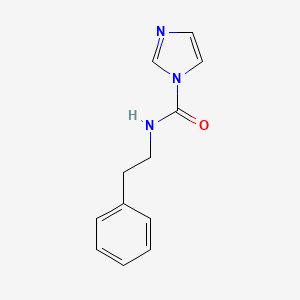
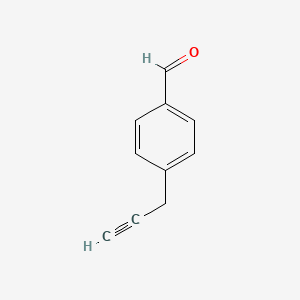
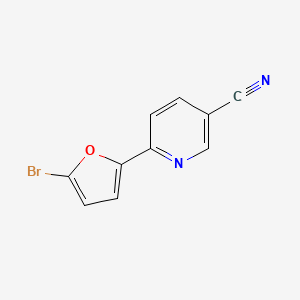
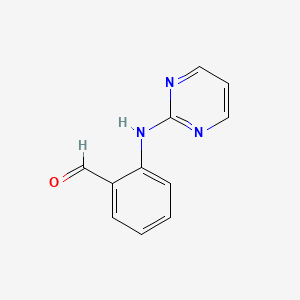
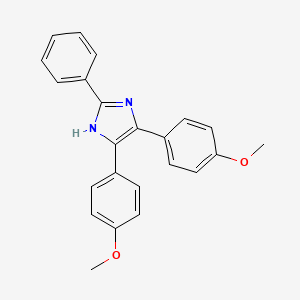
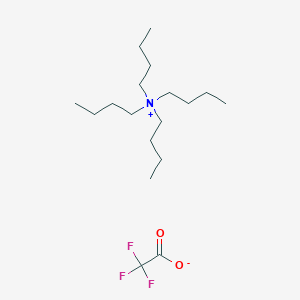
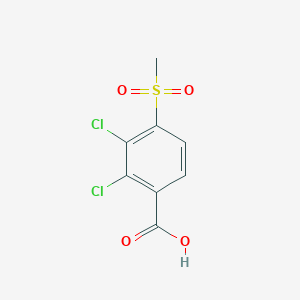
![(3aS,4S,6aR)-2-benzyloctahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B8773532.png)
